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Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B1197410 Get Quote

A comprehensive search for structure-activity relationship (SAR) studies on "14-
deoxypoststerone" did not yield specific results for this particular compound. Therefore, this

guide provides a comparative analysis of the SAR of various progesterone analogs, drawing

upon available experimental data to inform researchers, scientists, and drug development

professionals. The focus will be on how structural modifications to the progesterone scaffold

influence receptor binding and biological activity.

Progesterone Receptor Binding: Nuclear vs.
Membrane
The biological effects of progesterone and its analogs are primarily mediated through the

nuclear progesterone receptor (nPR) and the membrane progesterone receptor (mPR).

Structure-activity relationship studies have revealed that modifications to the steroid core can

significantly alter the binding affinity and selectivity for these two receptor types.

For instance, synthetic progestins often exhibit different binding affinities for nPR and mPRα.

While some derivatives bind strongly to both, others show selectivity. Notably, two synthetic

progesterone derivatives, 10-ethenyl-19-norprogesterone (19-CH2P4) and 19a-

methylprogesterone (19-CH3P4), have been identified as selective mPRα agonists with no

significant nPR agonist activity.[1] This highlights the potential to develop mPR-specific ligands

by modifying the progesterone structure. In contrast, potent nPR agonists like Org 2058 and

R5020 show poor binding to human mPRα, and the nPR antagonist RU486 (mifepristone) does

not bind to mPRα at all.[1]
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Further studies have shown that derivatives with a 19-hydroxyl group and the removal of the 3-

keto group exhibit high selectivity for mPRs with almost no affinity for nPRs.[2] Computational

docking studies have also been employed to investigate the binding affinities of various steroid

derivatives to different isoforms of the human progesterone receptor (hPR A and hPR B),

suggesting that estrogens like estradiol and estrone can bind with high affinity to hPR

monomers.[3]

Anti-Inflammatory and Other Biological Activities
Beyond receptor binding, the structural modifications of progesterone analogs have been

explored for various therapeutic applications, particularly for their anti-inflammatory properties.

Analogs of andrographolide, a different class of molecule, have been investigated where a 14-

deoxy modification in 14-deoxy-11,12-didehydroandrographolide was found to retain anti-

inflammatory effects, likely through the inhibition of NF-κB, while being devoid of the

cytotoxicity seen with the parent compound.[4]

In the realm of steroidal anti-inflammatory agents, synthetic analogs of

dehydroepiandrosterone (DHEA) metabolites have shown promise. For example, 17α-ethynyl-

5-androstene-3β,7β,17β-triol (HE3286), a stabilized derivative of an active DHEA metabolite,

demonstrated significant anti-inflammatory effects in rodent models of rheumatoid arthritis.[5]

Similarly, 5-androstene-16α-fluoro-17-one (fluasterone), another synthetic androstene analog,

showed anti-inflammatory and immune-regulating activities without significant hormonal side

effects.[6]

Interestingly, modifications at the 14-position of the steroid nucleus can lead to other biological

activities. The synthesis of 14β-hydroxyprogesterone, for example, resulted in a compound with

positive inotropic activity, indicating an interaction with the digitalis receptor.[7]

Data Summary: Progesterone Analog Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/313423231_Selection_of_Progesterone_Derivatives_Specific_to_Membrane_Progesterone_Receptors
https://scispace.com/pdf/affinity-of-estrogens-for-human-progesterone-receptor-a-and-4fqggswyhk.pdf
https://pubmed.ncbi.nlm.nih.gov/21598983/
https://pubmed.ncbi.nlm.nih.gov/19297421/
https://pubmed.ncbi.nlm.nih.gov/15003815/
https://pubmed.ncbi.nlm.nih.gov/3612692/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/An
alog

Receptor/Targ
et

Activity
Key Structural
Features

Reference

19-CH2P4, 19-

CH3P4
mPRα Selective Agonist

Methyl or

methylene at

C18 or C19

[1]

19-hydroxy

derivatives
mPRs Selective Binding

19-hydroxyl, no

3-keto group
[2]

Org 2058, R5020 nPR Potent Agonist --- [1]

RU486

(mifepristone)
nPR Antagonist --- [1]

14-deoxy-11,12-

didehydroandrog

rapholide

NF-κB
Anti-

inflammatory

14-deoxy

modification
[4]

HE3286 ---
Anti-

inflammatory

17α-ethynyl

group
[5]

Fluasterone ---
Anti-

inflammatory
16α-fluoro group [6]

14β-

hydroxyprogester

one

Digitalis

Receptor
Positive Inotropic

14β-hydroxyl

group
[7]

Experimental Protocols
Receptor Binding Assays (General Methodology)

A common method to determine the binding affinity of steroid analogs to progesterone

receptors involves competitive binding assays. A typical protocol is as follows:

Preparation of Receptor Source:

For nPR: Cytosolic fractions from cells expressing the receptor (e.g., MCF-7 cells) or

tissues rich in nPR (e.g., rat uterine cytosol) are prepared.[1][2]
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For mPRα: Membrane fractions from cells overexpressing the receptor (e.g., human

pancreatic adenocarcinoma BxPC3 cells) are used.[1][2]

Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g.,

[³H]progesterone) and varying concentrations of the unlabeled test compound (the

progesterone analog).

Separation: Bound and unbound radioligand are separated, often by filtration or charcoal

adsorption.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the

binding affinity.

Cell-Based Functional Assays (General Methodology)

To assess the functional activity of progesterone analogs (agonist or antagonist), cell-based

reporter assays are frequently used:

Cell Culture and Transfection: A suitable cell line that does not endogenously express the

progesterone receptor is cultured. These cells are then co-transfected with a plasmid

encoding the progesterone receptor and a reporter plasmid containing a progesterone-

responsive element linked to a reporter gene (e.g., luciferase).

Treatment: The transfected cells are treated with varying concentrations of the progesterone

analog. A known agonist (e.g., progesterone) and antagonist (e.g., RU486) are used as

controls.

Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the

activity of the reporter gene product (e.g., luciferase activity) is measured.

Data Analysis: An increase in reporter gene activity indicates agonist activity, while a

decrease in agonist-induced activity suggests antagonist activity. Dose-response curves are
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generated to determine the potency (EC50) or inhibitory concentration (IC50) of the

compound.

Visualizing Structure-Activity Relationships
To conceptualize the structure-activity relationships of progesterone analogs, the following

diagrams illustrate key structural features and a typical workflow for screening new compounds.
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Caption: Key modification sites on the progesterone scaffold and their associated biological

activities.
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Caption: A typical workflow for the screening and evaluation of novel progesterone analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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